Methyl 4-methylcinnamate
CAS No.: 7560-43-2
Cat. No.: VC0645591
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7560-43-2 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | methyl (E)-3-(4-methylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ |
| Standard InChI Key | WLJBRXRCJNSDHT-BQYQJAHWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)OC |
| SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 4-methoxycinnamate (C₁₁H₁₂O₃) is a cinnamic acid derivative with a molecular weight of 192.21 g/mol . The compound features a characteristic structure with a methoxy group attached to a phenyl ring, along with an alkene functional group typical of cinnamates. This conjugated system contributes significantly to its UV absorption capabilities.
Physical Properties
The compound typically appears as a yellow solid with specific physical characteristics detailed in Table 1.
Table 1: Physical Properties of Methyl 4-Methoxycinnamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Melting Point | 76-80°C | |
| Boiling Point | 110°C @ 0.01 Torr | |
| Appearance | Yellow solid |
Chemical Identifiers
The compound can be identified through various chemical notations as presented in Table 2.
Table 2: Chemical Identifiers for Methyl 4-Methoxycinnamate
Synthesis Methods
Laboratory Synthesis
Methyl 4-methoxycinnamate can be synthesized through several methods, with the Heck reaction being particularly notable. This reaction typically involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst.
The compound is formally obtained by the condensation of the carboxy group of 4-methoxycinnamic acid with methanol. Research has demonstrated that using bromobenzene and methyl acrylate as substrates in the Heck reaction model can effectively yield methyl cinnamate derivatives.
Advanced Synthesis Approaches
Recent research has introduced an electro-organic approach for synthesizing methyl cinnamate derivatives through the Heck reaction. This method represents an advancement in the field, potentially offering more environmentally friendly production routes with reduced need for toxic solvents and harsh reaction conditions.
Spectroscopic Characteristics
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about methyl 4-methoxycinnamate. Table 3 presents the assigned chemical shifts for carbon atoms in the molecule.
Table 3: Carbon-13 NMR Chemical Shifts for Methyl 4-Methoxycinnamate
| Atom ID | Chemical Environment | Chemical Shift (ppm) | Source |
|---|---|---|---|
| C2 | GOMe | 51.50 | |
| C1 | 4OMe | 55.32 | |
| C6, C7 | 3, 5 | 114.34 | |
| C8 | B | 115.30 | |
| C9 | 1 | 127.14 | |
| C3, C4 | 2, 6 | 129.71 | |
| C5 | A | 144.49 | |
| C10 | 4 | 161.42 | |
| C11 | G | 167.68 |
Similarly, Table 4 presents the proton NMR data, providing insights into the hydrogen environments within the molecule.
Table 4: Proton NMR Chemical Shifts for Methyl 4-Methoxycinnamate
| Atom ID | Chemical Environment | Chemical Shift (ppm) | Source |
|---|---|---|---|
| H18-20 | GOMe | 3.79 | |
| H15-17 | 4OMe | 3.82 | |
| H21-22 | 2, 6 | 7.46 | |
| H23 | A | 7.65 | |
| H24-25 | 3, 5 | 6.89 | |
| H26 | B | 6.31 |
These spectroscopic data are essential for structural confirmation and purity assessment in both research and industrial applications.
Photodynamics and UV Absorption
Photodynamic Behavior
Methyl 4-methoxycinnamate exhibits interesting photodynamic behavior that has been extensively studied. Research by Peperstraete et al. focused on trans-methyl-4-methoxycinnamate (trans-MMC) as a model UV chromophore used in commercial sunscreens, examining its behavior in both gas and solution phases .
The compound's effectiveness as a UV filter stems from its ability to absorb ultraviolet radiation, thereby protecting skin from harmful UV rays. When exposed to UV radiation, the electrons within the conjugated double bond system transition, effectively dissipating energy as heat.
Isomerization Studies
Time-resolved studies have revealed that upon excitation to its first singlet ππ* state, the compound undergoes decay to the lowest lying singlet nπ* state within approximately 4.5 picoseconds, as determined through both time-resolved ion yield (TR-IY) and time-resolved photoelectron spectroscopy (TR-PES) experiments .
Research has also demonstrated that trans-cis isomerization is preserved in more complex environments, such as cyclohexane solution, as confirmed through transient electronic absorption spectroscopy and complementary steady-state irradiation and 1H NMR studies .
Biological Activities
Anti-inflammatory Properties
Methyl 4-methoxycinnamate has demonstrated significant anti-inflammatory effects in laboratory studies. In vitro research indicates that the compound can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory skin conditions.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against fungal strains. Table 5 summarizes findings related to its antifungal activity.
Table 5: Antifungal Activity of Methyl 4-Methoxycinnamate
| Fungal Strain | Minimum Inhibitory Concentration (μg/ml) | Source |
|---|---|---|
| Candida albicans | 250 | |
| Candida krusei | Not specified | |
| Candida parapsilosis | Not specified |
Antioxidant Activity
Research has identified antioxidant properties in methyl 4-methoxycinnamate, attributed to its ability to scavenge free radicals and reduce oxidative stress. This characteristic is particularly valuable in protecting skin cells from damage caused by UV radiation exposure.
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